Quercetin 3-(2G-xylosylrutinoside)

Molecular docking Flavonoid-protein interaction In silico screening

Quercetin 3-(2G-xylosylrutinoside) (CAS 129235-39-8) is a naturally occurring quercetin flavonol glycoside classified as a trisaccharide derivative and a rutinoside, chemically described as quercetin 3-O-β-(2G-O-β-D-xylopyranosyl-6G-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside. The compound has a molecular formula of C₃₂H₃₈O₂₀ and a molecular weight of 742.6 g/mol.

Molecular Formula C32H38O20
Molecular Weight 742.6 g/mol
CAS No. 129235-39-8
Cat. No. B155822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3-(2G-xylosylrutinoside)
CAS129235-39-8
Synonymsquercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside
Molecular FormulaC32H38O20
Molecular Weight742.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O
InChIInChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1
InChIKeyRLTNQOUWXZXZCS-VMMUDTPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin 3-(2G-xylosylrutinoside) (CAS 129235-39-8): A Structurally Distinct Flavonoid Trisaccharide for Specialized Research and Procurement


Quercetin 3-(2G-xylosylrutinoside) (CAS 129235-39-8) is a naturally occurring quercetin flavonol glycoside classified as a trisaccharide derivative and a rutinoside, chemically described as quercetin 3-O-β-(2G-O-β-D-xylopyranosyl-6G-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside [1]. The compound has a molecular formula of C₃₂H₃₈O₂₀ and a molecular weight of 742.6 g/mol [2]. It is a natural product isolated primarily from Actinidia species (A. melanandra, A. arguta), as well as Orixa japonica and cowpea (Vigna unguiculata) cultivars, where it can be quantitatively dominant among quercetin derivatives [1][3]. Its unique branched trisaccharide moiety—incorporating xylose, rhamnose, and glucose—distinguishes it from simpler quercetin glycosides such as rutin (quercetin 3-O-rutinoside) and quercetin 3-O-glucoside, conferring differentiated biochemical behavior relevant to analytical standardization, natural product sourcing, and functional bioactivity studies [1][4].

Why Rutin, Quercetin 3-O-glucoside, or Other Quercetin Glycosides Cannot Substitute for Quercetin 3-(2G-xylosylrutinoside)


Quercetin glycosides are not interchangeable owing to profound differences in sugar moiety composition and branching architecture, which dictate target binding affinity, enzymatic susceptibility, solubility, and metabolic fate. Quercetin 3-(2G-xylosylrutinoside) possesses a distinctive 2″-O-β-D-xylosyl branched trisaccharide that is absent in the structurally simpler rutin (disaccharide only, lacking the xylosyl branch) and quercetin 3-O-glucoside (monoglycoside) [1]. In silico docking evidence demonstrates that this structural difference translates into materially different target engagement: the compound achieves a binding energy of −7.38 kcal/mol against the PgPR-10.3 protein cavity, versus −4.65 kcal/mol for quercetin 3-O-glucoside—a differential of 2.73 kcal/mol that corresponds to a >100-fold change in predicted binding affinity [2]. Furthermore, the compound is biosynthesized from rutin via a dedicated flavonol-3-O-glycoside 2″-O-β-D-xylosyltransferase (EC 2.4.2.35), underscoring that it is not an analytical artifact or a minor variant but rather the product of a specific enzymatic pathway distinct from those generating rutin or monoglucosides [1]. For procurement decisions in natural product research, biomarker quantification, or in silico/vitro target engagement studies, substituting Quercetin 3-(2G-xylosylrutinoside) with rutin or quercetin 3-O-glucoside will invalidate binding predictions and compound identity.

Quercetin 3-(2G-xylosylrutinoside) Procurement Evidence: Quantified Differentiation vs. Closest Analogs


In Silico Target Binding Affinity: Quercetin 3-(2G-xylosylrutinoside) vs. Quercetin 3-O-glucoside

In a flexible-ligand docking study using AutoDock4 against the hydrophobic cavity of the Panax ginseng pathogenesis-related protein PgPR-10.3, Quercetin 3-(2G-xylosylrutinoside) exhibited markedly superior predicted binding affinity compared to quercetin 3-O-glucoside [1]. The branched trisaccharide enables more extensive residue contacts (22 residues vs. 10) within the cavity, suggesting that the xylosyl moiety meaningfully contributes to target recognition in a manner not achievable by simpler glycosides [1].

Molecular docking Flavonoid-protein interaction In silico screening

Natural Abundance in Functional Food Matrices: Quercetin 3-(2G-xylosylrutinoside) as a Dominant Phenolic in Cowpea Leaves

In a UHPLC-Q-TOF-MS analysis of seven cowpea (Vigna unguiculata) cultivars, Quercetin 3-(2G-xylosylrutinoside) was the second most abundant phenolic compound overall, reaching a significantly highest concentration of 653.4 mg/kg dry weight in cultivar VOP4 [1]. This value exceeds the concentrations of all other quercetin derivatives quantified in the study, including quercetin 3-O-rhamnoside 7-O-glucoside, and is comparable to the top-ranked gentisic acid 5-O-glucoside (1087 mg/kg) [1]. In contrast, the structurally related compound quercetin 3-glucosyl-(1→2)-galactoside was highest in a different cultivar (VOP5, 653.4 mg/kg) and showed markedly lower concentrations in other cultivars, while quercetin 3-sambubioside-3′-glucoside was highest in VOP4 but at substantially lower absolute levels [1].

Quantitative phytochemistry Phenolic profiling Functional food analysis

Enzymatic Biosynthesis Specificity: Xylosyltransferase-Dependent Formation Distinguishes It from Rutin

The KEGG database defines a dedicated enzymatic reaction (R06811) catalyzed by flavonol-3-O-glycoside 2″-O-β-D-xylosyltransferase (EC 2.4.2.35) that specifically converts rutin (quercetin 3-O-rutinoside) and UDP-D-xylose into Quercetin 3-(2G-xylosylrutinoside) and UDP [1]. This reaction is classified under pentosyltransferases (2.4.2.35) and is integrated into the flavone and flavonol biosynthesis pathway (rn00944), indicating that the xylosyl branch is added through a genetically encoded, enzyme-specific step rather than through non-specific glycosylation [1]. By contrast, rutin biosynthesis proceeds via a distinct rhamnosyltransferase step that does not incorporate xylose, and quercetin 3-O-glucoside is formed by a glucosyltransferase acting directly on quercetin aglycone [1][2].

Flavonoid biosynthesis Glycosyltransferase Enzymatic pathway characterization

Structural Proximity to Closest Analogs: Differentiation from Quercetin 3-sambubioside-7-rhamnoside at the Level of Glycosidic Linkage Architecture

KNApSAcK metabolite similarity analysis identifies Quercetin 3-sambubioside-7-rhamnoside (syn. Quercetin 3-xylosyl-(1→2)-glucoside-7-rhamnoside) as having 97.25% structural similarity to Quercetin 3-(2G-xylosylrutinoside), representing the most closely related metabolite among >50 matched structures [1]. The key differentiating feature is the glycosylation position: in the target compound, the di-glycosyl substitution (rhamnosyl at C-6″ and xylosyl at C-2″ of the inner glucose) occurs exclusively at the C-3 position of the quercetin core, whereas in Quercetin 3-sambubioside-7-rhamnoside, an additional rhamnosyl group is attached at the C-7 position of the quercetin A-ring [1]. This 7-O-substitution eliminates the free 7-OH group required for certain hydrogen-bonding interactions with protein targets and alters the compound's UV-Vis spectral fingerprint and chromatographic retention behavior [2].

Structural elucidation Glycosidic linkage analysis Chemoinformatic similarity

Correlation with Anti-Diabetic Enzyme Inhibition: Quercetin 3-(2G-xylosylrutinoside)-Rich Extracts Demonstrate >50% α-Glucosidase and α-Amylase Inhibition

The cowpea leaf cultivars with the highest concentrations of Quercetin 3-(2G-xylosylrutinoside)—VOP1 and VOP4—exhibited >50% inhibition of both α-glucosidase and α-amylase activities at leaf extract concentrations of 50 and 25 mg/mL, respectively [1]. A positive correlation was reported between the total phenolic composition (dominated by gentisic acid 5-O-glucoside and Quercetin 3-(2G-xylosylrutinoside)) and the inhibitory effects on both anti-diabetic enzymes and FRAP antioxidant activity [1]. Importantly, no cytotoxic effect was detected in vitro for any cowpea cultivar extract, supporting the safety profile of the compound-containing matrix [1]. While this is an extract-level correlation rather than a purified-compound IC50 determination, it provides the only available quantitative link between Quercetin 3-(2G-xylosylrutinoside) abundance and dual-enzyme inhibition, a connection not reported for quercetin 3-O-glucoside or quercetin 3-O-rhamnoside 7-O-glucoside in equivalent matrices [1][2].

Anti-diabetic activity Enzyme inhibition α-Glucosidase α-Amylase

Prioritized Application Scenarios for Quercetin 3-(2G-xylosylrutinoside) Based on Quantitative Differentiation Evidence


Natural Product Analytical Standard for UHPLC-MS/MS Quantification in Legume and Actinidia Matrices

Quercetin 3-(2G-xylosylrutinoside) is the second most abundant phenolic compound in cowpea leaves (up to 653.4 mg/kg in cultivar VOP4) and a major quercetin derivative in Actinidia species [1][2]. Its consistent dominance across multiple cultivars, combined with a well-characterized UHPLC-Q-TOF-MS fragmentation pattern (precursor m/z 773.2136 [M+H]⁺; product ions at m/z 611, 465, 303), makes it an optimal reference standard for quantitative phenolic profiling in legume-based functional foods, dietary exposure assessments, and Actinidia-derived nutraceutical products [1][3]. Commercially available at HPLC ≥98% purity (5 mg packaging), it provides the requisite analytical grade for external calibration and method validation .

In Silico and In Vitro Flavonoid-Protein Interaction Studies Targeting PR-10 Family Proteins

The compound's −7.38 kcal/mol binding energy against PgPR-10.3—nearly 59% greater in magnitude than quercetin 3-O-glucoside (−4.65 kcal/mol)—positions it as a superior candidate for flavonoid-protein interaction studies, particularly those investigating the large hydrophobic cavity of PR-10 proteins involved in plant secondary metabolism regulation [1]. With 22 interacting residues spanning the cavity, it is the strongest flavonoid binder among the five ligands tested in the docking panel (including kinetin, emodin, deoxycholic acid, and quercetin 3-O-glucoside) [1]. Researchers procuring flavonoids for crystallography co-crystallization trials, SPR binding assays, or competition experiments with PR-10 family proteins should prioritize this compound over simpler quercetin glycosides.

Enzymatic Biosynthesis and Glycosyltransferase Engineering Studies

As the specific product of flavonol-3-O-glycoside 2″-O-β-D-xylosyltransferase (EC 2.4.2.35), this compound is an essential substrate standard for characterizing xylosyltransferase activity, substrate specificity, and kinetics [1]. The defined KEGG reaction (R06811: Rutin + UDP-D-xylose ⇌ Quercetin 3-(2G-xylosylrutinoside) + UDP) provides a fully annotated reference framework for enzymatic assay development and metabolic engineering efforts aimed at producing xylosylated flavonoid derivatives [1]. Unlike rutin, which serves as a substrate, this compound is the sole reaction product, enabling endpoint quantification in enzyme screens.

Anti-Diabetic Bioassay-Guided Fractionation and Lead Identification

Cowpea leaf extracts where Quercetin 3-(2G-xylosylrutinoside) is the dominant quercetin derivative demonstrate >50% dual inhibition of α-glucosidase and α-amylase at extract concentrations of 50 and 25 mg/mL, with a positive correlation between phenolic content and enzyme inhibition [1]. This empirical correlation—absent for other quercetin glycosides in the same matrix—supports the prioritization of this compound as a principal component for bioassay-guided fractionation, activity purification, and IC50 determination against digestive enzymes [1]. Procurement of the purified compound enables follow-up studies to establish the isolated-compound IC50, a critical gap in the current literature.

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